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Compound of Interest

Compound Name: Raltegravir

Cat. No.: B610414 Get Quote

An In-Depth Technical Guide to the Biochemical Properties and Structure of Raltegravir

Introduction
Raltegravir (brand name Isentress) is a potent antiretroviral drug and the first approved

member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck &

Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment

of Human Immunodeficiency Virus (HIV) infection.[2][3] Raltegravir targets the HIV integrase

enzyme, a critical component of the retroviral replication cycle, thereby preventing the

integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action

makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.

[5] This guide provides a detailed overview of the biochemical properties, structure, and

mechanism of Raltegravir for researchers and drug development professionals.

Chemical Structure and Properties
Raltegravir is a complex heterocyclic compound. Its structure features a central pyrimidone

core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific

arrangement is crucial for its function as an integrase inhibitor.

Table 1: Physicochemical Properties of Raltegravir
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Property Value Reference

Chemical Formula C₂₀H₂₁FN₆O₅ [2][3]

Molar Mass 444.42 g·mol⁻¹ [1][2]

IUPAC Name

N-(4-Fluorobenzyl)-5-hydroxy-

1-methyl-2-(2-{[(5-methyl-

1,3,4-oxadiazol-2-

yl)carbonyl]amino}-2-

propanyl)-6-oxo-1,6-dihydro-4-

pyrimidinecarboxamide

[1][6]

CAS Number 518048-05-0 [1][6]

pKa 6.3 - 6.7 [6][7]

Solubility

Soluble in water, slightly

soluble in methanol. Solubility

increases with pH.

[6]

Mechanism of Action
Raltegravir's therapeutic effect stems from its specific inhibition of the HIV integrase (IN)

enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-

processing and strand transfer. Raltegravir is a strand transfer inhibitor; it does not significantly

inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into

the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg²⁺) in

the catalytic core of the integrase enzyme.[5] By binding to this active site, Raltegravir
prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the

HIV replication cycle.[4][5]
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Caption: Mechanism of Raltegravir Action in the HIV Lifecycle.
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Biochemical and Pharmacokinetic Profile
Raltegravir exhibits potent antiviral activity in vitro and has a well-characterized

pharmacokinetic profile in humans.

In Vitro Activity and Binding Affinity
Raltegravir is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range.

It is also active against HIV-2.[5][10] Its selectivity for integrase is over 1000-fold greater than

for other phosphotidyl transferases like human polymerases.[5]

Table 2: In Vitro Inhibitory Activity of Raltegravir

Assay Type Parameter Value Reference

Recombinant IN-

mediated strand

transfer

IC₅₀ 2 - 7 nM [5]

Cell-based assay

(10% FBS)
IC₉₅ 19 nM [5]

Cell-based assay

(50% NHS)
IC₉₅ 31 - 33 nM [5][11]

HIV-2 in CEMx174

cells
IC₉₅ 6 nM [10]

Pharmacokinetics
Raltegravir is administered orally and is rapidly absorbed.[5] Unlike many other antiretroviral

agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of Raltegravir
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Property Description Reference

Absorption
Rapidly absorbed from the GI

tract.
[3]

Distribution

Approximately 83% bound to

plasma proteins, primarily

albumin.

[1][3][7]

Metabolism

Major clearance pathway is

glucuronidation, mediated by

the UGT1A1 enzyme.

[3][5][11]

Elimination Half-life Approximately 9 hours. [1]

Excretion
Eliminated through both feces

and urine.
[1]

Because Raltegravir is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential

for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse

transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such

as rifampin, can decrease Raltegravir plasma concentrations.[5][9]

Resistance Profile
As with other antiretroviral agents, resistance to Raltegravir can develop through mutations in

its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of

specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic

pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase

enzyme.[14][15]

Table 4: Key Raltegravir Resistance-Associated Mutations in HIV-1 Integrase
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Mutation Type
Amino Acid
Change

Effect on
Susceptibility

Reference

Primary N155H >14-fold decrease [12][13]

Q148H / Q148R /

Q148K

Significant decrease;

often requires

secondary mutations

[15][16]

Y143C / Y143G Significant decrease [14][16]

Secondary G140S / G140A

In combination with

Q148 mutations,

further decreases

susceptibility

[12][13][15]

E92Q

In combination with

N155H, further

decreases

susceptibility

[12][13][15]

E138K
Can be selected with

Q148 mutations
[15]

These mutations can impair the catalytic activity of the integrase enzyme but provide a survival

advantage in the presence of the drug.[12][13]

Experimental Protocols
The biochemical properties and resistance profile of Raltegravir have been elucidated through

various in vitro and molecular biology techniques.

In Vitro Integrase Inhibition Assay
This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of

compounds against the integrase enzyme. The protocol generally involves measuring the

enzyme's ability to perform the strand transfer reaction in the presence of varying

concentrations of the inhibitor.
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Caption: General workflow for an in vitro HIV integrase inhibition assay.
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Resistance Genotyping Protocol
To identify mutations associated with drug resistance, the integrase-coding region of the viral

genome is sequenced from patient samples.

Collect Patient Plasma Sample
(from patient with virologic failure)

Viral RNA Extraction

Reverse Transcription-PCR (RT-PCR)
to amplify the integrase gene

Purify PCR Product

Sanger or Next-Generation Sequencing

Sequence Analysis:
Compare patient sequence to

a wild-type reference sequence

Identify Amino Acid Substitutions
(e.g., N155H, Q148R)

Click to download full resolution via product page

Caption: Workflow for identifying Raltegravir resistance mutations.

Conclusion
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Raltegravir remains a cornerstone of antiretroviral therapy due to its novel mechanism, high

potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor,

mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the

management of HIV-1 infection. Understanding its biochemical properties, structure-activity

relationships, and resistance pathways is essential for the ongoing development of next-

generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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